molecular formula C19H28N2O5 B12904858 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate CAS No. 825634-75-1

2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate

Cat. No.: B12904858
CAS No.: 825634-75-1
M. Wt: 364.4 g/mol
InChI Key: LXLYIVAHBNPASP-UHFFFAOYSA-N
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Description

2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidinone core substituted with a linear octyl chain at the 6-position and a methoxyethyl acetate group at the 3-position. This structure combines a pyrimidine ring system with a furan oxygen atom, conferring unique electronic and steric properties. Its synthesis likely involves cyclocondensation or nucleophilic substitution strategies, as observed in analogous pyrimidine derivatives .

Properties

CAS No.

825634-75-1

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(6-octyl-2-oxofuro[2,3-d]pyrimidin-3-yl)methoxy]ethyl acetate

InChI

InChI=1S/C19H28N2O5/c1-3-4-5-6-7-8-9-17-12-16-13-21(19(23)20-18(16)26-17)14-24-10-11-25-15(2)22/h12-13H,3-11,14H2,1-2H3

InChI Key

LXLYIVAHBNPASP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCOC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate typically involves a multi-step process. One common method is the one-pot condensation reaction, which involves the reaction of 2-amino furans with appropriate aldehydes and ketones under specific conditions . This method provides a mild and efficient route to obtain the desired furo[2,3-d]pyrimidinone derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furo[2,3-d]pyrimidinone core, leading to the formation of various substituted derivatives.

    Cyclization: Intramolecular cyclization reactions can produce additional fused ring systems, enhancing the compound’s structural diversity.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The furo[2,3-d]pyrimidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furopyrimidinone core distinguishes it from thiopyrano-thieno (e.g., compound 13) or simple pyrimidine systems (e.g., phenoxy acetates) .
  • Unlike PNAs (e.g., PNA1030), which are designed for nucleic acid binding, the target lacks a peptide backbone but shares a pyrimidine-derived scaffold .

Comparison :

  • The target’s synthesis may parallel the phenoxy acetate route (), using chloroacetic esters and base-mediated substitution .
  • Thioether-containing analogs (e.g., compound 13, ) require sulfur-based reagents, whereas the target’s ether linkage simplifies oxidation stability .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 13 Phenoxy Acetates PNA1030
LogP (estimated) ~4.5 (highly lipophilic) ~3.2 ~2.8–3.5 ~1.8 (polar carbamate)
Solubility Low (octyl chain) Moderate (thioether) Low to moderate High (amide backbone)
Metabolic Stability High (ester prodrug) Moderate (thioether) Variable (aryl groups) Low (labile carbamate)

Insights :

  • The octyl chain in the target compound significantly increases LogP compared to shorter alkyl or aryl substituents, favoring lipid membrane penetration .
  • The acetate ester may act as a prodrug, hydrolyzing in vivo to release a more polar metabolite, balancing stability and bioavailability .
  • Thioether-containing analogs (e.g., compound 13) may exhibit higher metabolic lability due to sulfur oxidation pathways .

Biological Activity

The compound 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate is a synthetic derivative belonging to the pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to summarize the biological activity of this compound based on existing literature, including synthesis methods, biological assays, and potential mechanisms of action.

Synthesis

The synthesis of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate typically involves multi-step organic reactions. While specific methodologies for this compound were not detailed in the available literature, similar pyrimidine derivatives have been synthesized using one-pot reactions and various coupling strategies. For instance, studies have reported successful synthesis of pyrido[2,3-d]pyrimidine derivatives through condensation reactions involving substituted aromatic compounds and appropriate reagents .

Antitumor Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antitumor properties. The compound is hypothesized to act as an inhibitor of key enzymes involved in nucleic acid synthesis, thereby disrupting cancer cell proliferation. For example, derivatives similar to 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) .

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-712.5Induces apoptosis via CASP3 activation
8dPC-315.0Inhibits CDK4/6; downregulates Bcl2
6-Octyl derivativeA549TBDTBD

The proposed mechanisms for the biological activity of this class of compounds include:

  • Inhibition of Nucleic Acid Synthesis : Compounds like 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate may inhibit enzymes critical for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis .
  • Apoptosis Induction : Studies have indicated that certain derivatives can trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) has been noted as a key mechanism by which these compounds exert their cytotoxic effects on tumor cells .

Case Studies

A notable study investigated a series of pyrido[2,3-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the pyrimidine core significantly influenced their biological activity. The most potent compounds demonstrated IC50 values in the low micromolar range against multiple cancer types .

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